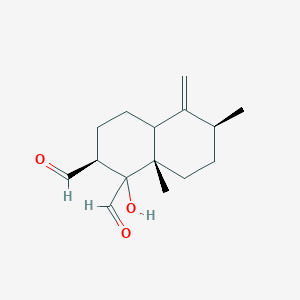

(2S,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylene-decalin-1,2-dicarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Muzigadial es un sesquiterpeno drimano de origen natural aislado de la corteza de especies de Warburgia, particularmente Warburgia ugandensis y Warburgia stuhlmannii. Tiene una fórmula molecular de C₁₅H₂₀O₃ y una masa molecular de 248.32 g/mol . El Muzigadial es conocido por su potente actividad antialimentaria contra varias especies de insectos, lo que lo convierte en un compuesto de interés en el campo de los insecticidas naturales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis total del muzigadial implica un proceso estereoespecífico de 14 pasos que comienza con la cetona de Wieland-Miescher disponible comercialmente. Los pasos clave incluyen la hidroxilación cis regio- y estereoespecífica del éter enólico con tetróxido de osmio en presencia de hidroperóxido de terc-butilo . El rendimiento general de esta ruta sintética es aproximadamente del 11% .

Métodos de Producción Industrial

Actualmente, hay información limitada sobre la producción a escala industrial del muzigadial. La mayor parte del compuesto se obtiene mediante la extracción de fuentes naturales, particularmente la corteza de especies de Warburgia .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Muzigadial experimenta varias reacciones químicas, que incluyen:

Oxidación: El Muzigadial se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizados.

Reducción: Las reacciones de reducción pueden modificar los grupos aldehído presentes en el muzigadial.

Sustitución: El Muzigadial puede sufrir reacciones de sustitución, particularmente en los grupos funcionales aldehído.

Reactivos y Condiciones Comunes

Reducción: Se utiliza sulfuro de hidrógeno en tetrahidrofurano (THF) anhidro para reacciones de reducción.

Sustitución: Se utilizan varios disolventes orgánicos como metanol, acetato de etilo y benceno en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diferentes isómeros y derivados del muzigadial, que pueden utilizarse posteriormente en varias aplicaciones .

Aplicaciones Científicas De Investigación

El Muzigadial tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El Muzigadial ejerce sus efectos a través de varios mecanismos:

Actividad Antialimentaria: Interfiere con el comportamiento de alimentación de los insectos, lo que lo convierte en un insecticida natural efectivo.

Actividad Antimicrobiana: Exhibe propiedades antibacterianas y antifúngicas al dirigirse a las membranas celulares microbianas y alterar su integridad.

Actividad Antimalárica: Interfiere con las vías metabólicas de los parásitos de la malaria, lo que lleva a su muerte.

Comparación Con Compuestos Similares

El Muzigadial forma parte de un grupo de sesquiterpenos drimanos, que incluyen:

Polygodial: Conocido por sus actividades antialimentarias y antimicrobianas.

Warburganal: Exhibe actividades biológicas similares al muzigadial.

Ugandensidial: Otro sesquiterpeno drimano con potentes actividades biológicas.

Mukaadial: Comparte características estructurales y actividades biológicas similares al muzigadial.

Propiedades

Fórmula molecular |

C15H22O3 |

|---|---|

Peso molecular |

250.33 g/mol |

Nombre IUPAC |

(2S,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2-dicarbaldehyde |

InChI |

InChI=1S/C15H22O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h8-10,12-13,18H,2,4-7H2,1,3H3/t10-,12+,13?,14-,15?/m0/s1 |

Clave InChI |

CJPOKXPNUYKFFE-RRBPUZQUSA-N |

SMILES isomérico |

C[C@H]1CC[C@]2(C(C1=C)CC[C@@H](C2(C=O)O)C=O)C |

SMILES canónico |

CC1CCC2(C(C1=C)CCC(C2(C=O)O)C=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)

![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)

![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)

![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)